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7-Methyladenosine Perchlorate Salt - 81319-59-7

7-Methyladenosine Perchlorate Salt

Catalog Number: EVT-1443228
CAS Number: 81319-59-7
Molecular Formula: C11H18ClN5O8
Molecular Weight: 383.742
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Product Introduction

2'-Deoxy-7-methyladenosine (5b)

  • Compound Description: 2'-Deoxy-7-methyladenosine (5b) is a purine nucleoside analog. It is structurally similar to adenosine but with a methyl group at the 7-position of the adenine base and lacking a hydroxyl group at the 2' position of the sugar moiety. This compound was the target compound in the synthesis attempt described in the paper by Ueda et al. [].

2'-Deoxy-N6-methoxyadenosine (13b)

  • Compound Description: 2'-Deoxy-N6-methoxyadenosine (13b) is a modified purine nucleoside. It served as the starting material in the attempted synthesis of 2'-deoxy-7-methyladenosine (5b) [].

2'-Deoxy-N6-methoxy-7-methyladenosine salt (14b)

  • Compound Description: This compound is an intermediate formed during the attempted synthesis of 2'-deoxy-7-methyladenosine (5b) []. It is highly unstable and readily undergoes glycosidic hydrolysis.

N6-Methoxy-7-methyladenine (15)

  • Compound Description: N6-Methoxy-7-methyladenine (15) is a modified purine base formed from the glycosidic hydrolysis of the unstable intermediate 2'-deoxy-N6-methoxy-7-methyladenosine salt (14b) [].

2'-Deoxy-N6-methyladenosine (2b)

  • Compound Description: This compound is a 2'-deoxyadenosine derivative with a methyl group substituted at the N6 position of the adenine base. The paper by Ueda et al. [] investigates its glycosidic hydrolysis rate.

2'-Deoxy-1-methyladenosine (3b)

  • Compound Description: Similar to 2b, this compound is another derivative of 2'-deoxyadenosine with a methyl group substitution, but at the N1 position of the adenine base. Its glycosidic hydrolysis rate is also a subject of study in the paper by Ueda et al. [].
Overview

7-Methyladenosine Perchlorate Salt is a chemical compound derived from adenosine, a nucleoside integral to various biological processes such as energy transfer and signal transduction. The compound is characterized by its molecular formula C11H18ClN5O8C_{11}H_{18}ClN_{5}O_{8} and a molecular weight of approximately 383.74 g/mol. It is primarily utilized in scientific research, particularly in analytical chemistry and pharmacological studies, due to its role in nucleic acid metabolism and its interaction with adenosine receptors.

Source

This compound can be sourced from various chemical suppliers and research institutions that specialize in nucleoside derivatives. Its unique properties make it a valuable reagent in both academic and industrial settings, particularly for those involved in drug development and biochemical analysis.

Classification

7-Methyladenosine Perchlorate Salt is classified as a nucleoside derivative. It belongs to a broader category of compounds known as methylated nucleosides, which are often used in biochemical research for their modified biological activities compared to their non-methylated counterparts.

Synthesis Analysis

The synthesis of 7-Methyladenosine Perchlorate Salt typically involves several key steps:

  1. Methylation of Adenosine: The process begins with the methylation of adenosine at the 7-position, which can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.
  2. Formation of Perchlorate Salt: Following methylation, perchloric acid is added to the reaction mixture to form the perchlorate salt. This step requires careful control of reaction conditions, including temperature and pH, to ensure high purity and yield of the final product.
  3. Purification: The crude product is usually purified through recrystallization or chromatography techniques to isolate the desired compound .
Molecular Structure Analysis

The molecular structure of 7-Methyladenosine Perchlorate Salt can be represented using various structural formulas. The InChIKey for this compound is provided as a unique identifier, which aids in its identification in chemical databases.

Structural Data

  • Molecular Formula: C11H18ClN5O8C_{11}H_{18}ClN_{5}O_{8}
  • Molecular Weight: 383.74 g/mol
  • SMILES Notation: CN1CN(C2=NC=NC(=C21)N)[C@H]3C@@HO.OCl(=O)(=O)=O.

The structural features include a purine base (adenine) with a methyl group attached at the nitrogen position (N7), contributing to its biological activity.

Chemical Reactions Analysis

7-Methyladenosine Perchlorate Salt participates in several significant chemical reactions:

  1. Oxidation Reactions: This compound can undergo oxidation using agents like hydrogen peroxide or potassium permanganate, leading to various oxidized derivatives.
  2. Reduction Reactions: Reduction can be performed using reducing agents such as sodium borohydride, which may alter functional groups within the molecule.
  3. Substitution Reactions: The presence of halogens or other nucleophiles allows for substitution reactions that can modify the structure further .

These reactions are essential for exploring the compound's reactivity and potential applications in drug development.

Mechanism of Action

The mechanism of action for 7-Methyladenosine Perchlorate Salt primarily revolves around its interaction with adenosine receptors. Upon administration, it can mimic or inhibit the action of adenosine, affecting various physiological processes such as:

  • Signal Transduction: By binding to adenosine receptors, it can modulate intracellular signaling pathways that influence cellular responses.
  • Nucleic Acid Metabolism: It plays a role in regulating RNA synthesis and processing, impacting gene expression and cellular function.

Data on specific receptor interactions and downstream effects are critical for understanding its pharmacological potential .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in water and common organic solvents, which facilitates its use in various experimental conditions.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Reacts readily with electrophiles due to the presence of nucleophilic sites on the adenine ring.

Relevant data regarding melting points, boiling points, and specific heat capacities are often determined during synthesis and characterization processes .

Applications

7-Methyladenosine Perchlorate Salt has diverse applications across multiple scientific fields:

  • Analytical Chemistry: Used as a reference material for method development and validation in analytical techniques.
  • Biological Research: Serves as a crucial tool for studying nucleic acid metabolism and signaling pathways related to adenosine.
  • Pharmaceutical Development: Its interaction with adenosine receptors makes it valuable in drug discovery efforts targeting various diseases, including cancer and cardiovascular disorders .
Chemical Identity and Structural Characterization of 7-Methyladenosine Perchlorate Salt

Molecular Composition and Nomenclature

Systematic Nomenclature and Formula7-Methyladenosine perchlorate salt (CAS 81319-59-7) is a synthetic adenosine derivative with the molecular formula C₁₁H₁₆ClN₅O₈ and a molecular weight of 381.73 g/mol. Its IUPAC name is 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methylpurin-7-ium perchlorate, reflecting the methyl group at the N7 position of adenine and the perchlorate counterion. Alternate designations include 7-Methyladenosine Perchlorate and 6-Amino-7-methyl-9-β-D-ribofuranosyl-7H-purinium Perchlorate [1] [3]. The compound’s purity exceeds 95% (HPLC), and it is typically supplied as a neat solid [3].

Structural Components

  • Nucleoside Moiety: Comprises 7-methyladenosine, where methylation occurs at the N7 nitrogen of the purine ring. This modification imparts a permanent positive charge to the adenine ring system.
  • Counterion: Perchlorate (ClO₄⁻) balances the positive charge. Perchlorate is a weakly coordinating anion with tetrahedral symmetry, minimally interfering with the nucleoside’s electronic properties [5] [8].

Crystallographic Analysis and Stereochemical Configuration

Crystal System and Hydration EffectsWhile single-crystal X-ray diffraction data for 7-methyladenosine perchlorate salt is limited, studies on analogous perchlorate salts reveal orthorhombic or monoclinic lattices with unit cell parameters influenced by hydration states. For example:

  • Hydrated perchlorates (e.g., Mg(ClO₄)₂·6H₂O) exhibit lattice expansions due to water incorporation, with O─H···O bonds stabilizing the structure [9].
  • The perchlorate ion’s tetrahedral geometry (Cl─O bond length: ~1.44 Å) remains consistent, but its orientation varies with cation size and hydration [9].

Stereochemical Features

  • Ribose Configuration: The β-D-ribofuranosyl group adopts a C3'-endo or C2'-endo pucker, confirmed by NMR coupling constants (J1',2' = 5.9–6.0 Hz) [10].
  • Glycosidic Bond: The χ torsion angle (O4'-C1'-N9-C8) typically falls in the anti range (−120° to −160°), minimizing steric clashes between the ribose and methylated base [7].

Table 1: Key Crystallographic Parameters for Perchlorate Salts

CompoundCrystal SystemUnit Cell Parameters (Å, °)Hydration State
NaClO₄Orthorhombica=8.58, b=7.06, c=5.82Anhydrous
Mg(ClO₄)₂·6H₂OMonoclinica=10.21, b=12.33, c=6.98; β=94.7°Hexahydrate
7-Methyladenosine PerchlorateSimilar to abovePending full analysisVariable (1-3 H₂O)

Spectroscopic Characterization (NMR, IR, UV-Vis)

NMR Spectroscopy¹H, ¹³C, and ¹⁵N NMR analyses at natural isotope abundance provide detailed structural insights:

  • ¹H NMR (CDCl₃): Key signals include H-8 (δ 8.19 ppm), H-2 (δ 7.81 ppm), and the N7-methyl group (δ 3.57 ppm). Ribose protons resonate between δ 3.28–5.97 ppm [10].
  • ¹³C NMR: The C8 carbon appears at δ 142.5 ppm, while the N7-methyl carbon is at δ 34.2 ppm. Ribose carbons (C1', C2', C3', C4', C5') span δ 61.8–89.4 ppm [10].
  • ¹⁵N NMR: N1 and N3 exhibit downfield shifts (δ −170 to −190 ppm) due to protonation effects, contrasting with N7 (δ −180 ppm) [10].

Table 2: NMR Assignments for 7-Methyladenosine Perchlorate

NucleusChemical Shift (δ, ppm)Assignment
¹H8.19H-8 (Purine)
¹H7.81H-2 (Purine)
¹H3.57N7-CH₃
¹³C142.5C8
¹³C34.2N7-CH₃
¹⁵N−170 to −190N1, N3

Vibrational and Electronic Spectroscopy

  • IR Spectroscopy: Dominant bands include ν(Cl─O) at 1,105–1,130 cm⁻¹ and δ(H₂O) at 1,640 cm⁻¹. The perchlorate’s tetrahedral symmetry yields characteristic peaks at 625 cm⁻¹ (bending) and 460–495 cm⁻¹ (lattice modes) [9].
  • UV-Vis: The methylated adenine exhibits λmax at 265 nm (π→π* transition), with a molar absorptivity (ε) of ~12,500 L·mol⁻¹·cm⁻¹. Protonation at N1/N3 causes a 5–10 nm redshift [4].

Comparative Structural Studies with Related Methylated Nucleosides

Positional Isomerism Effects

  • N7 vs. N1 Methylation:
  • N7-Methyladenosine: Methylation disrupts Hoogsteen face H-bonding and imparts positive charge. The N7-CH₃ group shifts ¹³C NMR signals upfield by 8–10 ppm compared to N1-methyl analogs [10].
  • N1-Methyladenosine (m¹A): Protonation occurs at N1 (pKₐ ~8.25), stabilizing tRNA cloverleaf folding via reverse Hoogsteen pairing (e.g., m¹A58-T54 in tRNAPhe) [4].
  • N7 vs. N9 Methylation: N9-methylation prevents glycosidic bond formation, rendering the compound non-biological.

Functional Implications in Nucleic Acids

  • 7-Methyladenosine: Serves as an adenosine receptor agonist in biochemical studies, influencing protein-DNA interactions and enzyme kinetics [1]. Its rigid structure alters RNA dynamics, reducing conformational flexibility by ~30% compared to unmodified adenosine [4].
  • Ethenoadenosine (EA): A structural analog used to probe base stacking. Its extended ring system enhances fluorescence, unlike 7-methyladenosine’s charge-transfer properties [10].

Table 3: Structural and Functional Comparison of Methylated Adenosine Derivatives

CompoundMethylation SiteCharge at pH 7Key Structural Role
7-MethyladenosineN7+1Disrupts Watson-Crick pairing; stabilizes cation-π interactions
1-Methyladenosine (m¹A)N10 (protonated +1)Forms reverse Hoogsteen pairs; directs tRNA folding
3-MethyladenosineN30Blocks base pairing; induces mRNA instability
9-MethyladenosineN90Prevents ribose linkage; non-natural

Properties

CAS Number

81319-59-7

Product Name

7-Methyladenosine Perchlorate Salt

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-7-methyl-8H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;perchloric acid

Molecular Formula

C11H18ClN5O8

Molecular Weight

383.742

InChI

InChI=1S/C11H17N5O4.ClHO4/c1-15-4-16(10-6(15)9(12)13-3-14-10)11-8(19)7(18)5(2-17)20-11;2-1(3,4)5/h3,5,7-8,11,17-19H,2,4H2,1H3,(H2,12,13,14);(H,2,3,4,5)/t5-,7-,8-,11-;/m1./s1

InChI Key

IKWZVRZZCWMLTO-YCSZXMBFSA-N

SMILES

CN1CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O.OCl(=O)(=O)=O

Synonyms

7-Methyladenosine Perchlorate; 6-Amino-7-methyl-9-β-D-ribofuranosyl-7H-purinium Perchlorate

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